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Compound of Interest

ethyl 5-(hydroxymethyl)-1H-
Compound Name:
pyrazole-3-carboxylate

Cat. No.: B1340738

Technical Guide: Ethyl 5-(hydroxymethyl)-1H-
pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for ethyl 5-(hydroxymethyl)-1H-pyrazole-3-
carboxylate is limited. The information presented in this guide, particularly regarding physical
properties and experimental protocols, is based on established principles of organic chemistry
and data extrapolated from closely related analogues.

Core Compound Profile

Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a
pyrazole ring substituted with an ethyl carboxylate group at position 3 and a hydroxymethyl
group at position 5. This structure offers multiple functional groups that can be utilized in further
chemical modifications, making it a potentially valuable building block in medicinal chemistry
and materials science.

Estimated Physicochemical Properties

Quantitative data for the target compound is not readily available. The following table provides
estimated values based on structurally similar compounds, such as ethyl 5-methyl-1H-pyrazole-
3-carboxylate and ethyl 5-hydroxy-1H-pyrazole-3-carboxylate.
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Property Estimated Value Notes
Molecular Formula C7H10N20s3 Calculated
Molecular Weight 170.17 g/mol Calculated
Appearance White to off-white solid Inferred from analogues
] ] Broad estimate based on
Melting Point 130-150 °C
related pyrazoles
- ) ) High due to hydrogen bonding
Boiling Point > 400 °C (predicted) )
and polarity
Soluble in methanol, ethanol,
N DMSO, DMF. Limited solubility )
Solubility ) Inferred from functional groups
in water and non-polar
solvents.
Typical range for pyrazole N-H
pKa ~9-10 (pyrazole N-H) P I Py

acidity

Synthesis and Characterization
Proposed Synthesis Pathway

A plausible and common method for the synthesis of pyrazole derivatives is the condensation

reaction between a 1,3-dicarbonyl compound and hydrazine.[1][2] For the synthesis of ethyl 5-

(hydroxymethyl)-1H-pyrazole-3-carboxylate, a suitable precursor is ethyl 4-hydroxy-2,4-

dioxobutanoate. This precursor can be synthesized from the Claisen condensation of ethyl

acetate and diethyl oxalate, followed by selective reduction or hydrolysis. The subsequent

reaction with hydrazine hydrate would lead to the formation of the pyrazole ring.
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Step 1: Precursor Synthesis

Ethyl 4-ethoxy-2,4-dioxobutanoate el
————————————————» ﬁ
Ethyl 4-hydroxy-2,4. °)
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Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Click to download full resolution via product page

Caption: Proposed two-step synthesis of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-
carboxylate.

Experimental Protocols
2.2.1. Synthesis of Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate

This protocol is a generalized procedure adapted from the synthesis of similar pyrazole

derivatives.[2]
o Materials: Ethyl 4-hydroxy-2,4-dioxobutanoate, hydrazine hydrate, absolute ethanol.
e Procedure:

o Dissolve ethyl 4-hydroxy-2,4-dioxobutanoate (1 equivalent) in absolute ethanol in a round-
bottom flask equipped with a reflux condenser.

o Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature with

stirring.
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o Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction
progress using thin-layer chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature.
o Reduce the solvent volume under reduced pressure.

o Add cold water to the residue to precipitate the crude product.

o Collect the solid by vacuum filtration and wash with cold water.

o Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to
yield the purified ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate.

2.2.2. Characterization Workflow

A standard workflow for the characterization of the synthesized compound would involve a
combination of spectroscopic methods to confirm its structure and purity.

Purified Product

A Y

/
NMR Spectroscopy Purity Assessment
(iH, 2:C) Infrared (IR) Spectroscopy Mass Spectrometry (MS) (HPLC, Elemental Analysis)

Structural Confirmation

\/
A

Complete Characterization Data

Click to download full resolution via product page

Caption: General workflow for the characterization of the synthesized compound.
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Predicted Spectroscopic Data

The following table outlines the expected signals in various spectroscopic analyses for ethyl 5-
(hydroxymethyl)-1H-pyrazole-3-carboxylate. These are predictions based on the chemical
structure and data from analogous compounds.[3][4][5]

Technique Expected Signals

- Triplet and quartet for the ethyl group protons.-
Singlet for the pyrazole ring proton.- Singlet for

1H NMR the hydroxymethyl protons.- Broad singlet for
the pyrazole N-H proton.- Broad singlet for the
hydroxyl proton.

- Signals for the ethyl group carbons.- Signals

for the pyrazole ring carbons.- Signal for the
13C NMR _

hydroxymethyl carbon.- Signal for the ester

carbonyl carbon.

- Broad peak around 3400-3200 (O-H and N-H
stretching).- Peaks around 3000-2850 (C-H
stretching).- Strong peak around 1720-1700

IR (cm™1) (C=0 stretching of the ester).- Peaks in the
1600-1400 region (C=C and C=N stretching of
the pyrazole ring).- Peak around 1250-1050 (C-
O stretching).

- Molecular ion peak (M+) corresponding to the

molecular weight.- Fragmentation pattern
Mass Spec. )

showing loss of ethoxy, ethyl, and carboxylate

groups.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or
involvement in signaling pathways for ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate.
Pyrazole derivatives, in general, are known to exhibit a wide range of biological activities,
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including anti-inflammatory, analgesic, and antimicrobial properties.[2] Further research would
be required to determine the specific biological profile of this compound.

Conclusion

Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a molecule of interest for synthetic
and medicinal chemistry due to its versatile functional groups. While direct experimental data is
scarce, this guide provides a comprehensive overview based on established chemical
principles and data from related compounds. The proposed synthesis and characterization
protocols offer a solid foundation for researchers aiming to work with this compound. Future
studies are needed to elucidate its precise physical properties and explore its potential
biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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